molecular formula C8H11ClF2O2S B2663289 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride CAS No. 2253640-29-6

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride

Cat. No.: B2663289
CAS No.: 2253640-29-6
M. Wt: 244.68
InChI Key: VJXULTCBSMLREG-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride is a chemical compound with the molecular formula C8H11ClF2O2S. It is characterized by the presence of a spirocyclic structure, which includes a sulfonyl chloride group and two fluorine atoms attached to the spiro center. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride typically involves the reaction of a spirocyclic precursor with a fluorinating agent and a sulfonyl chloride source. One common method includes the use of a spirocyclic ketone, which undergoes fluorination followed by sulfonylation. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts for Coupling Reactions: Palladium catalysts

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Carbon-Carbon Coupled Products: Formed by coupling reactions

Scientific Research Applications

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Organic Synthesis:

    Material Science: It is employed in the development of advanced materials with unique properties, such as fluorinated polymers and spirocyclic compounds.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluorospiro[2.5]octane-6-sulfonyl chloride
  • 2,2-Difluorospiro[2.5]octane-6-carboxylic acid
  • Spirocyclic oxindoles

Uniqueness

2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride is unique due to its combination of a spirocyclic structure with both sulfonyl chloride and fluorine functionalities. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in synthetic chemistry and material science.

Properties

IUPAC Name

2,2-difluorospiro[2.5]octane-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O2S/c9-14(12,13)6-1-3-7(4-2-6)5-8(7,10)11/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXULTCBSMLREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1S(=O)(=O)Cl)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-29-6
Record name 1,1-difluorospiro[2.5]octane-6-sulfonyl chloride
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